molecular formula C13H11N5 B5735417 (2-Pyridin-3-ylquinazolin-4-yl)hydrazine

(2-Pyridin-3-ylquinazolin-4-yl)hydrazine

Cat. No.: B5735417
M. Wt: 237.26 g/mol
InChI Key: QIWBBMZKMVPRAU-UHFFFAOYSA-N
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Description

(2-Pyridin-3-ylquinazolin-4-yl)hydrazine is a compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a pyridine ring and a hydrazine group attached, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-3-ylquinazolin-4-yl)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes the condensation of 2-pyridinecarbaldehyde with 4-hydrazinoquinazoline under reflux conditions in ethanol. The reaction is usually catalyzed by acetic acid, and the product is obtained after purification by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-3-ylquinazolin-4-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of hydrazone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions with aldehydes or ketones in the presence of acidic or basic catalysts are common.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Hydrazone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Pyridin-3-ylquinazolin-4-yl)hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors . The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazoline cores but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

    Hydrazone derivatives: Compounds with hydrazine groups attached to different aromatic rings.

Uniqueness

(2-Pyridin-3-ylquinazolin-4-yl)hydrazine is unique due to its specific combination of a quinazoline core, pyridine ring, and hydrazine group. This structure allows for diverse chemical modifications and a wide range of biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-pyridin-3-ylquinazolin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-18-13-10-5-1-2-6-11(10)16-12(17-13)9-4-3-7-15-8-9/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWBBMZKMVPRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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